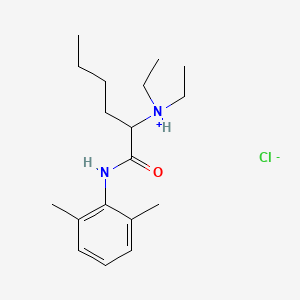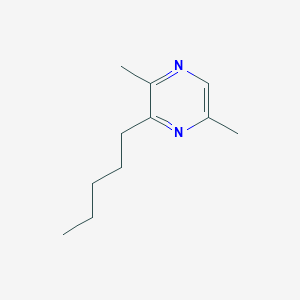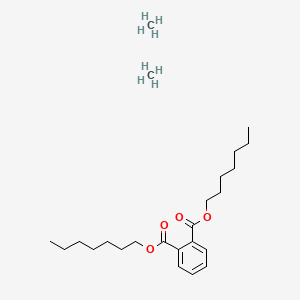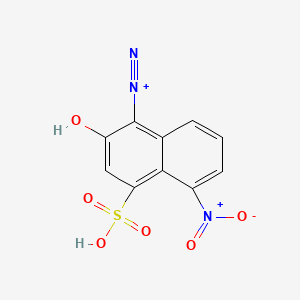
1-Naphthalenol, 2,4-bis(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2,4-bis(phenylazo)-, also known as Solvent Red 23, is an organic compound with the molecular formula C₁₆H₁₂N₂O. It is a red dye commonly used in various industrial applications, including cosmetics, personal care products, and commercial pesticides. This compound is characterized by its azo group (-N=N-) attached to a naphthalenol structure, which contributes to its vibrant color and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2,4-bis(phenylazo)- is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) to form diazonium salts.
Azo Coupling: The diazonium salts are then coupled with naphthalenol derivatives under alkaline conditions to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of 1-Naphthalenol, 2,4-bis(phenylazo)- is carried out on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenol, 2,4-bis(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazo compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydrazo compounds and other reduced derivatives.
Substitution: Halogenated naphthalenols and other substituted derivatives.
Scientific Research Applications
1-Naphthalenol, 2,4-bis(phenylazo)- has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of azo dyes and their properties.
Biology: The compound is employed in biological staining techniques and as a fluorescent probe.
Industry: It is widely used as a colorant in cosmetics, personal care products, and commercial pesticides.
Mechanism of Action
The mechanism by which 1-Naphthalenol, 2,4-bis(phenylazo)- exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its binding affinity and reactivity. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Naphthalenol, 2,4-bis(phenylazo)- is compared with other similar azo compounds, such as:
4-(Phenylazo)-1-naphthol: Similar in structure but differs in the position of the azo group.
2-Naphthalenol, 1-(phenylazo)-: Another azo compound with a different substitution pattern.
Uniqueness: 1-Naphthalenol, 2,4-bis(phenylazo)- is unique due to its specific substitution pattern and the presence of two azo groups, which contribute to its distinct chemical and physical properties.
Conclusion
1-Naphthalenol, 2,4-bis(phenylazo)- is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study and a valuable component in numerous products.
Properties
CAS No. |
5290-66-4 |
|---|---|
Molecular Formula |
C22H16N4O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,4-bis(phenyldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C22H16N4O/c27-22-19-14-8-7-13-18(19)20(25-23-16-9-3-1-4-10-16)15-21(22)26-24-17-11-5-2-6-12-17/h1-15,27H |
InChI Key |
TVQPHPSPJUOLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


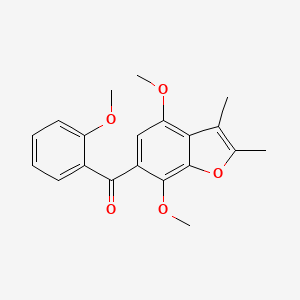
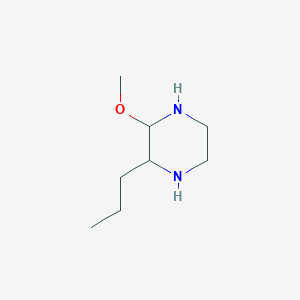
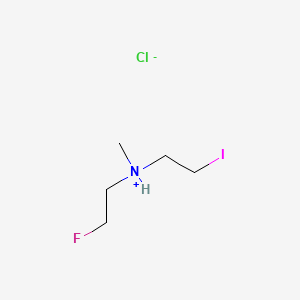
![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)
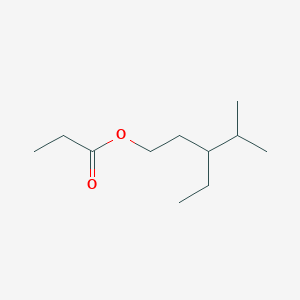

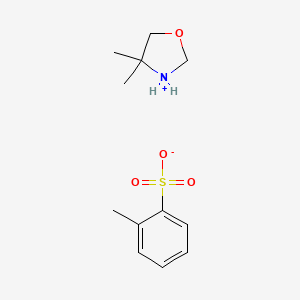
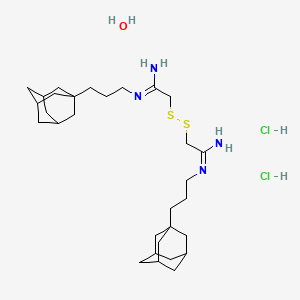
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
